molecular formula C17H12FNO3 B11362952 4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11362952
M. Wt: 297.28 g/mol
InChI Key: UBHZGSFKVRZISS-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

(4-fluorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12FNO3/c1-11-2-4-12(5-3-11)16-10-15(19-22-16)17(20)21-14-8-6-13(18)7-9-14/h2-10H,1H3

InChI Key

UBHZGSFKVRZISS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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